

In-Depth Technical Guide: 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

CAS No.: 86208-53-9

Cat. No.: B8482028

[Get Quote](#)

Executive Summary

3-Hydroxy-2-methoxyquinazolin-4(3H)-one is a bicyclic heterocycle belonging to the class of cyclic hydroxamic acids.[1] Structurally, it consists of a quinazolin-4-one core substituted with a hydroxyl group at the N3 position and a methoxy group at the C2 position.

This molecule represents a "masked" or "fixed" tautomer of the biologically privileged 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold.[1] Its primary significance lies in its ability to function as a bidentate metal chelator (via the N-OH and C=O motifs) while possessing distinct lipophilicity and metabolic stability profiles compared to its parent dione.[1] It is actively researched for anti-HCV activity (targeting NS5B polymerase) and as a siderophore mimic for antibacterial applications.

Chemical Structure & Electronic Properties[1][2]

Structural Analysis

The molecule features a fused benzene-pyrimidine ring system.[1][2] The unique reactivity stems from the contiguous arrangement of the N-hydroxy and carbonyl groups, creating a high-affinity ligand field for hard metal ions (Fe^{3+} , Mg^{2+} , Zn^{2+}).

Feature	Description	Chemical Consequence
N3-Hydroxy Group	Cyclic Hydroxamic Acid	Acidic proton (pKa ~6–8); critical for metal chelation.[1]
C2-Methoxy Group	Imidate Ether (Lactim ether)	Increases lipophilicity; susceptible to acid-catalyzed hydrolysis.[1]
C4-Carbonyl	Amide/Lactam	H-bond acceptor; participates in chelation rings.[1]

Tautomerism & Stability

Unlike the parent 2,4-dione, which exists in equilibrium between lactam and lactim forms, the 2-methoxy substituent locks the C2 position in the imidate form. However, the N3-OH group can still participate in proton transfer, though it predominantly exists as the N-OH tautomer rather than the N-oxide zwitterion in non-polar solvents.

Critical Stability Note: The C2-methoxy group is an imidate ether.[1] While stable under neutral and basic conditions, it is susceptible to hydrolysis in acidic aqueous environments, converting the molecule back to the thermodynamic sink: 3-hydroxyquinazoline-2,4-dione.

Chemical Reactivity & Chelation Logic[1]

Metal Chelation Mechanism

The defining property of this molecule is its ability to form stable 5-membered chelate rings with metal cations.[1] This mimics the binding mode of natural siderophores (like rhodotorulic acid).

- Ligand Type: O,O-bidentate monoanionic donor (after deprotonation of N-OH).[1]
- Target Ions: Fe(III) (high affinity), Mg(II) (catalytic site inhibition), Zn(II).
- Biological Implication: In NS5B polymerase inhibition, the molecule chelates the two Mg²⁺ ions at the active site, effectively mimicking the pyrophosphate moiety of the nucleotide substrate.[3]

Reactivity Profile

- **Electrophilic Attack:** The benzene ring (positions 6 and 8) is deactivated relative to aniline but can undergo nitration or halogenation under forcing conditions.
- **Nucleophilic Displacement:** The 2-methoxy group is a leaving group.^[1] Reaction with primary amines at high temperatures can displace the methoxy group to yield 2-amino-3-hydroxyquinazolin-4-ones.^[1]

Synthesis Protocols

Primary Synthetic Route: Cyclization of Anthranilohydroxamic Acid

This route avoids the ambiguity of O- vs. N-alkylation by constructing the ring with the functionality in place.^[1]

Reagents:

- Anthranilohydroxamic acid^{[1][4][5]}
- Methyl trimethoxyacetate (or Orthocarbonates)^[1]
- Solvent: Methanol or DMF
- Catalyst: p-Toluenesulfonic acid (pTSA)^[1]

Protocol:

- **Preparation:** Dissolve anthranilohydroxamic acid (1.0 eq) in anhydrous methanol.
- **Condensation:** Add methyl trimethoxyacetate (1.2 eq) and a catalytic amount of pTSA (0.1 eq).
- **Reflux:** Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (SiO₂, EtOAc/Hexane).

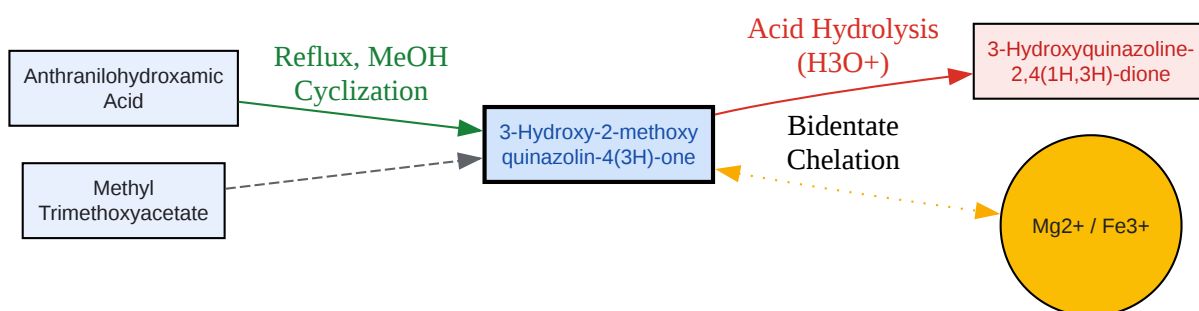
- Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and recrystallize from EtOH/Water.

Alternative Route: Selective O-Methylation

Direct methylation of 3-hydroxyquinazoline-2,4-dione is challenging due to competing N-methylation.[1]

- Condition: Use of "Hard" methylating agents (e.g., Diazomethane or Trimethyloxonium tetrafluoroborate) favors O-methylation (imidate formation) over N-methylation, but regio-control remains difficult.[1]

Visualization: Synthesis & Hydrolysis Pathway



[Click to download full resolution via product page](#)

Figure 1: Synthesis via cyclization and subsequent hydrolytic instability pathway.

Analytical Characterization

To validate the identity of **3-Hydroxy-2-methoxyquinazolin-4(3H)-one**, researchers should look for the following spectral signatures.

Nuclear Magnetic Resonance (NMR)

Nucleus	Signal (ppm)	Multiplicity	Assignment
^1H NMR	10.5 – 11.5	Broad Singlet	N-OH (Exchangeable with D_2O). ^[1] Distinctive for hydroxamic acids.
^1H NMR	4.05 – 4.15	Singlet (3H)	O- CH_3 . ^[1] Downfield due to imidate attachment.
^1H NMR	7.4 – 8.2	Multiplets (4H)	Aromatic protons of the quinazolinone core.
^{13}C NMR	158.0 – 162.0	Singlet	C4 (C=O) Carbonyl carbon. ^[1]
^{13}C NMR	152.0 – 155.0	Singlet	C2 (C-O CH_3) Imidate carbon. ^[1]

Mass Spectrometry (MS)

- ESI-MS (+): Expect a strong peak.^[1]
- Fragmentation: Loss of the methoxy group () is a common fragmentation pathway, followed by loss of the N-OH oxygen.

Biological Applications & Pharmacophore Insight^[1] Anti-HCV (Hepatitis C Virus)

This scaffold serves as a pyrophosphate mimetic.^{[1][3]}

- Mechanism: The HCV NS5B polymerase requires two Mg^{2+} ions for catalysis.^[3] The 3-hydroxy-4-one motif chelates these ions, displacing the natural nucleotide substrate and halting viral RNA replication.

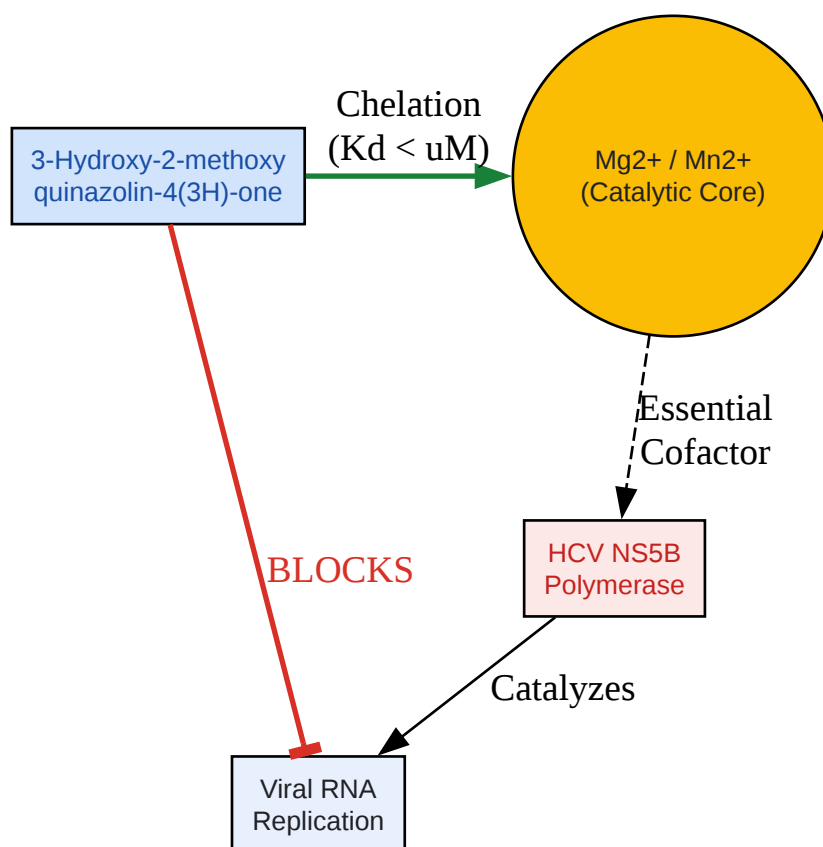
- Advantage over Dione: The 2-methoxy variant often exhibits higher cell permeability (LogP) than the highly polar 2,4-dione, improving intracellular concentration before potentially hydrolyzing to the active species or acting directly.

Antibacterial (Siderophore Mimicry)

Bacteria utilize siderophores to scavenge iron.[1] Synthetic cyclic hydroxamic acids can:

- Starve bacteria by sequestering iron (if the complex is not transported).
- Act as "Trojan Horses" by forming an iron complex that is actively transported into the cell, where a conjugated antibiotic payload is released.

Visualization: Mechanism of Action (NS5B Inhibition)



[Click to download full resolution via product page](#)

Figure 2: Mechanism of NS5B Polymerase inhibition via metal ion sequestration.[1]

References

- BenchChem. (n.d.).[1] 3-Hydroxyquinazoline-2,4(1H,3H)-dione | Novel Metal Chelator. Retrieved from [1]
- Tang, J., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 23(11), 5930.[6] Retrieved from [1]
- Mndzhoyan, S. L., et al. (1987). Synthesis of 2-R-3-hydroxyquinazolin-4-ones and their chemical transformations. Pharmaceutical Chemistry Journal. Retrieved from
- PubChem. (n.d.).[1] 2-(3-methoxyphenyl)quinazolin-4(3H)-one Compound Summary. Retrieved from [1]
- Yu, X., et al. (2018).[7] Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Journal of Organic Chemistry, 83, 10352-10358.[7] Retrieved from [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(3-hydroxyphenyl)quinazolin-4(3H)-one | C₁₄H₁₀N₂O₂ | CID 135567246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxyquinazoline-2,4(1H,3H)-dione|Novel Metal Chelator [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel 3-Hydroxyquinazoline-2,4(1 H,3 H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]

- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Hydroxy-2-methoxyquinazolin-4(3H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8482028#chemical-properties-of-3-hydroxy-2-methoxyquinazolin-4-3h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com